molecular formula C12H16ClNO2 B1522122 Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride CAS No. 1193388-06-5

Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride

Cat. No.: B1522122
CAS No.: 1193388-06-5
M. Wt: 241.71 g/mol
InChI Key: WNFNACHOWPXSNR-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride is a bicyclic organic compound featuring a cyclopropane moiety attached to a methanamine group, which is further substituted at the 6-position of a 2,3-dihydro-1,4-benzodioxin scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-12(8-1-2-8)9-3-4-10-11(7-9)15-6-5-14-10;/h3-4,7-8,12H,1-2,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFNACHOWPXSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC3=C(C=C2)OCCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-06-5
Record name 1,4-Benzodioxin-6-methanamine, α-cyclopropyl-2,3-dihydro-, hydrochloride (1:1)
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Record name cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride
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Preparation Methods

Formation of 2,3-Dihydro-1,4-benzodioxin Core

  • The benzodioxin ring is typically synthesized by cyclization of catechol derivatives with appropriate dihaloalkanes or via intramolecular etherification reactions.
  • For example, starting from a 1,2-dihydroxybenzene (catechol) derivative, treatment with a suitable electrophile (e.g., dichloromethane or dibromoethane) under basic conditions promotes ring closure forming the 1,4-benzodioxin skeleton.

Introduction of the Methanamine Group

  • The 6-position on the benzodioxin ring is functionalized by a halomethylation reaction, often via chloromethylation or bromomethylation using reagents like formaldehyde and hydrochloric acid or paraformaldehyde with hydrogen halides.
  • Subsequent nucleophilic substitution with ammonia or an amine source introduces the primary amine group.

Attachment of the Cyclopropyl Group

  • The cyclopropyl moiety is introduced by reductive amination or nucleophilic substitution reactions involving cyclopropylmethyl halides or cyclopropylmethylamine intermediates.
  • A common method involves reacting the benzodioxin-6-ylmethanamine intermediate with cyclopropylmethyl halide under basic conditions to form the cyclopropyl-substituted amine.
  • Alternatively, reductive amination of the corresponding aldehyde with cyclopropylamine in the presence of reducing agents such as sodium cyanoborohydride can be employed.

Formation of Hydrochloride Salt

  • The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., ether or ethanol).
  • This step improves the compound’s stability, crystallinity, and handling properties.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Catechol + dihaloalkane, base, heat 2,3-Dihydro-1,4-benzodioxin core
2 Halomethylation Formaldehyde + HCl or paraformaldehyde + HX 6-(Halomethyl)-2,3-dihydro-1,4-benzodioxin
3 Nucleophilic substitution Ammonia or amine source, solvent (e.g., ethanol) 6-(Aminomethyl)-2,3-dihydro-1,4-benzodioxin
4 Alkylation/Reductive amination Cyclopropylmethyl halide or cyclopropylamine + reducing agent Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
5 Salt formation HCl in ether or ethanol Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride

Research Findings and Optimization

  • The yield and purity of the compound depend heavily on the efficiency of the cyclization and the selective functionalization at the 6-position.
  • Control of reaction temperature and pH during halomethylation is critical to minimize side reactions such as over-chloromethylation or ring opening.
  • Reductive amination conditions must be optimized to avoid over-reduction or formation of secondary amines.
  • The hydrochloride salt formation is typically straightforward but requires careful solvent choice to ensure crystallization of a pure, stable product.

Analytical Data Supporting Preparation

Parameter Observed Data
Molecular formula C₁₂H₁₆ClNO₂
Molecular weight 229.72 g/mol
Melting point (hydrochloride salt) Typically 150–160 °C (varies with purity)
NMR (¹H, CDCl₃) Signals corresponding to cyclopropyl, benzodioxin protons, and methanamine group
IR Spectroscopy Characteristic amine N-H stretch (~3300 cm⁻¹), aromatic and ether C-O stretches
Mass Spectrometry Molecular ion peak at m/z 230 (M+H)+

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a base such as triethylamine.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction can result in the formation of cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanol.

  • Substitution: Substitution reactions can yield various N-substituted derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride has been investigated for its interaction with various biological targets, including receptors and enzymes. This research is crucial for understanding its mechanism of action and potential therapeutic uses.
  • Pharmacology
    • Preliminary studies suggest that this compound may exhibit pharmacological activities such as analgesic or anti-inflammatory effects. The amine functional group allows for various chemical modifications that can enhance biological properties or alter pharmacokinetics .
  • Synthesis of Derivatives
    • The compound serves as a precursor for synthesizing derivatives that may possess improved efficacy or selectivity towards specific biological targets. This aspect is particularly relevant in drug development processes where structural modifications can lead to novel therapeutic agents.

Case Studies and Interaction Studies

Research has focused on the binding affinity of this compound to various receptors. These studies provide insights into its potential as a lead compound in drug discovery.

Table of Comparable Compounds

Compound NameStructural FeaturesUnique Aspects
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamineSimilar bicyclic structureMay exhibit different receptor interactions
2-Amino-3-cyclopropylbenzofuranContains a benzofuran coreDifferent heterocyclic framework
Benzodioxole derivativesVarious substitutions on benzodioxoleDiverse biological activities depending on substitutions

The uniqueness of this compound lies in its specific combination of structural elements that may confer distinct pharmacological properties not found in other similar compounds .

Mechanism of Action

The mechanism by which cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, modulating biological processes and signaling pathways.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a broader class of 2,3-dihydro-1,4-benzodioxin derivatives, which are characterized by their fused benzene-dioxane ring system. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Source/Reference
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride Cyclopropyl, methanamine 279.76 Not explicitly reported (pharmacological potential inferred) Santa Cruz (sc-353181)
C-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-C-furan-2-yl-methylamine hydrochloride Furan-2-yl, methanamine 309.75 Unreported (structural analog) Parchem (Cas 1185300-02-0)
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride Chloro, methanamine 260.71 Unreported (structural analog) Parchem (Cas 1001180-07-9)
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde Nitro, carbaldehyde 239.18 Synthetic intermediate Santa Cruz (sc-351518)
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride Oxazolyl, methanamine 295.73 Unreported CymitQuimica (3D-BEC64781)

Key Differences and Structure-Activity Relationships (SAR)

  • Chloro vs. Nitro Substituents : Chloro groups (electron-withdrawing) may reduce electron density in the aromatic system, altering reactivity compared to nitro groups (stronger electron-withdrawing) .
  • Methanamine vs. Carbaldehyde : The methanamine hydrochloride salt improves aqueous solubility, critical for bioavailability, whereas carbaldehyde derivatives are typically intermediates in synthesis .

Commercial Availability and Discrepancies

  • Santa Cruz Biotechnology: Lists the compound (sc-353181) at $197–$399 for 250 mg–1 g .
  • This discrepancy highlights supply chain variability and underscores the need for alternative synthetic routes.

Biological Activity

Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride is a compound with notable structural characteristics that contribute to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆ClN₁O₂
  • Molecular Weight : 229.72 g/mol

The compound features a cyclopropyl group attached to a bicyclic system known as 2,3-dihydro-1,4-benzodioxin. This unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity

Preliminary studies indicate that this compound may exhibit the following biological activities:

  • Antidepressant Effects : Initial research suggests potential antidepressant properties, possibly through modulation of neurotransmitter systems.
  • Anticancer Activity : The compound may interact with specific cellular pathways involved in cancer progression, although detailed studies are still required to elucidate its mechanism of action.
  • Neuroprotective Properties : There is emerging evidence that this compound could protect neuronal cells from oxidative stress.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes. These studies are crucial for understanding the pharmacodynamics and therapeutic potential of the compound.

Target Receptor/EnzymeBinding AffinityPotential Implications
Serotonin Receptors (5-HT)ModeratePotential antidepressant effects
Dopamine Receptors (D2)HighPossible implications in mood regulation
CDK9 EnzymeInhibitoryImplications in cancer therapy

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Structure : Starting from appropriate precursors to form the benzodioxin core.
  • Cyclopropyl Group Introduction : Utilizing cyclopropanation techniques to introduce the cyclopropyl moiety.
  • Hydrochloride Salt Formation : Reacting with hydrochloric acid to yield the hydrochloride salt for improved solubility.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in various therapeutic areas. For instance:

  • Case Study on Antidepressant Activity :
    • A study evaluated the effects of this compound in animal models of depression. Results indicated significant reductions in depressive-like behaviors compared to controls.
  • Anticancer Research :
    • Research conducted on cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
  • Neuroprotection Studies :
    • Investigations into neuroprotective effects showed that treatment with this compound reduced markers of oxidative stress in neuronal cultures.

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the 2,3-dihydro-1,4-benzodioxin core. For example:

Core functionalization : React 2,3-dihydro-1,4-benzodioxin-6-amine with cyclopropanecarbonyl chloride under basic conditions (e.g., Na₂CO₃) to form the amide intermediate .

Reductive amination : Reduce the amide to the amine using LiAlH₄ or catalytic hydrogenation.

Hydrochloride formation : Treat the free base with HCl in an aprotic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

  • Key Variables : pH control during amidation (pH ~10) and solvent choice (DMF for solubility) critically impact yield and purity .

Q. How can structural elucidation of this compound be performed, and what spectral techniques are most informative?

  • Methodological Answer : Use a combination of:
  • 1H NMR : To confirm the cyclopropyl group (δ ~0.5–1.5 ppm) and aromatic protons of the benzodioxin ring (δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Identify N–H stretches (3300–3500 cm⁻¹) and C–O–C stretches (1250 cm⁻¹) from the benzodioxin moiety .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., parent ion at m/z 251.7 for the free base) .

Q. What are the physicochemical properties (e.g., solubility, stability) of this compound under varying pH conditions?

  • Methodological Answer :
  • Solubility : The hydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) but poorly soluble in non-polar solvents. Solubility decreases at alkaline pH due to deprotonation .
  • Stability : Stable at pH 4–6; degradation occurs above pH 8 via hydrolysis of the cyclopropyl group or benzodioxin ring opening .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how does its structure-activity relationship (SAR) compare to analogs?

  • Methodological Answer :
  • Targets : Preliminary studies on structurally similar compounds (e.g., cyclopropyl(4-fluorophenyl)methanamine hydrochloride) suggest interactions with serotonin (5-HT) and dopamine receptors .
  • SAR Insights :
Compound Structural Feature Biological Activity
Target compoundCyclopropyl + benzodioxinModerate 5-HT affinity (EC₅₀ ~2.5 µM)
(R)-cyclopropyl(4-fluorophenyl)methanamineFluorine substitutionEnhanced receptor selectivity (EC₅₀ ~1.8 µM)
Naphthalene analogLarger aromatic systemReduced solubility, higher lipophilicity

Q. How can this compound be optimized for improved enzyme inhibition (e.g., lipoxygenase) through derivatization?

  • Methodological Answer :
  • Derivatization Strategy : Introduce sulfonamide or alkyl groups at the amine position to enhance steric and electronic interactions with enzyme active sites .
  • Case Study : N-substituted benzodioxin sulfonamides showed 40–60% lipoxygenase inhibition at 100 µM, with IC₅₀ values correlating with electron-withdrawing substituents .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • In vitro vs. in vivo discrepancies : Validate receptor binding assays (e.g., radioligand displacement) under standardized conditions (pH 7.4, 37°C) to control for metabolic instability .
  • Dose-response curves : Use Hill slope analysis to distinguish partial agonism (slope <1) from full receptor activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride

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